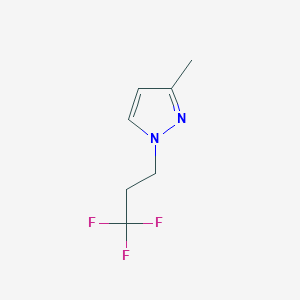![molecular formula C23H32N2O8 B11711435 2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11711435.png)
2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique structure incorporating multiple ether linkages and a nitrogen atom within a macrocyclic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as tetrahydrofuran (THF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole moiety.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Nucleophilic substitution reactions can occur at various positions, especially where the ether linkages are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its macrocyclic structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of 2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The macrocyclic ring allows for selective binding, which can modulate various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid: Another compound with a similar macrocyclic structure but different functional groups.
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid: Features a fluorenyl group instead of the isoindole moiety.
Uniqueness
The uniqueness of 2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione lies in its specific combination of functional groups and macrocyclic structure, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C23H32N2O8 |
|---|---|
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadec-16-yl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H32N2O8/c26-21(5-6-25-22(27)19-3-1-2-4-20(19)23(25)28)24-7-9-29-11-13-31-15-17-33-18-16-32-14-12-30-10-8-24/h1-4H,5-18H2 |
Clave InChI |
ZRNULKAIIJQRAP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCCOCCOCCOCCN1C(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]carbamate](/img/structure/B11711352.png)
![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11711360.png)

![4-butyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B11711366.png)

![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11711376.png)
![4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B11711379.png)
![N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N'-furan-2-ylmethylene-hydrazine](/img/structure/B11711387.png)
![Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate](/img/structure/B11711401.png)


![(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)prop-2-enamide](/img/structure/B11711411.png)
![3,5-dinitro-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11711426.png)

